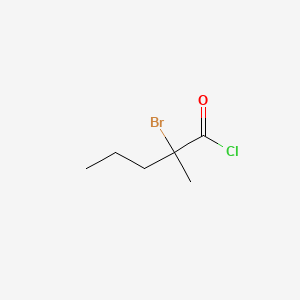

2-Bromo-2-methylvaleryl chloride

説明

2-Bromo-2-methylvaleryl chloride is a brominated acyl chloride characterized by a branched alkyl chain (valeryl group) substituted with a methyl and bromine atom at the alpha position. This compound is primarily utilized in organic synthesis as an electrophilic alkylating agent or intermediate for constructing complex molecules, such as pharmaceuticals or agrochemicals. The bromine atom at the alpha position enhances its reactivity by stabilizing the transition state during nucleophilic substitution reactions, while the methyl group influences steric effects and solubility.

Key physical properties (inferred from structural analogs) likely include:

- Molecular formula: C₆H₁₀BrClO

- Boiling point: Estimated 150–180°C (based on similar brominated acyl chlorides).

- Solubility: Low polarity due to the acyl chloride group, soluble in dichloromethane or THF.

特性

分子式 |

C6H10BrClO |

|---|---|

分子量 |

213.50 g/mol |

IUPAC名 |

2-bromo-2-methylpentanoyl chloride |

InChI |

InChI=1S/C6H10BrClO/c1-3-4-6(2,7)5(8)9/h3-4H2,1-2H3 |

InChIキー |

JLTPAUBMVVXYDE-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)(C(=O)Cl)Br |

製品の起源 |

United States |

類似化合物との比較

Structural Differences :

- Substituents : Two phenyl groups vs. a methyl and valeryl chain in 2-bromo-2-methylvaleryl chloride.

- Reactivity : The bulky phenyl groups in 2-bromo-2,2-diphenylacetyl chloride reduce nucleophilic substitution rates compared to the less sterically hindered 2-bromo-2-methylvaleryl chloride.

Non-Brominated Acyl Chlorides (e.g., 2-Methylvaleryl Chloride)

Reactivity :

- The absence of bromine in 2-methylvaleryl chloride reduces electrophilicity, making it less reactive in SN₂ reactions.

- Bromine’s electron-withdrawing effect in 2-bromo-2-methylvaleryl chloride accelerates reactions with nucleophiles like amines or alcohols.

Thermal Stability :

2-Bromo-4-fluorobenzylamine Hydrochloride (CAS 289038-14-8)

- Functional Groups : A benzylamine hydrochloride vs. an acyl chloride.

- Reactivity : The acyl chloride group in 2-bromo-2-methylvaleryl chloride enables nucleophilic acyl substitution, whereas the benzylamine group undergoes alkylation or condensation.

- Synthesis : Both compounds likely involve bromination steps, but 2-bromo-4-fluorobenzylamine hydrochloride requires additional amine protection/deprotection strategies .

Comparative Data Table

| Property | 2-Bromo-2-methylvaleryl Chloride | 2-Bromo-2,2-diphenylacetyl Chloride | 2-Methylvaleryl Chloride |

|---|---|---|---|

| Molecular Formula | C₆H₁₀BrClO | C₁₄H₁₀BrClO | C₆H₁₁ClO |

| Key Substituents | Bromine, methyl, valeryl | Bromine, diphenyl | Methyl, valeryl |

| Reactivity (SN₂) | High (moderate steric hindrance) | Low (high steric hindrance) | Low (no bromine) |

| Thermal Stability | Moderate | High | High |

| Typical Solvents | DCM, THF | Toluene, DCM | Ether, DCM |

Research Findings and Limitations

- Synthetic Utility : Brominated acyl chlorides like 2-bromo-2-methylvaleryl chloride are preferred in reactions requiring controlled steric environments and high electrophilicity.

- Gaps in Evidence : The provided sources lack direct data on 2-bromo-2-methylvaleryl chloride, necessitating reliance on analogs like 2-bromo-2,2-diphenylacetyl chloride and synthesis methodologies for related brominated compounds .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。